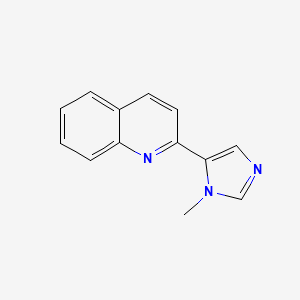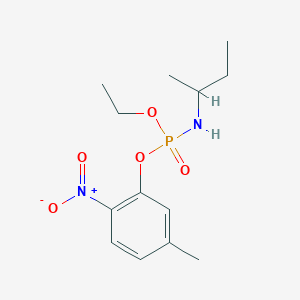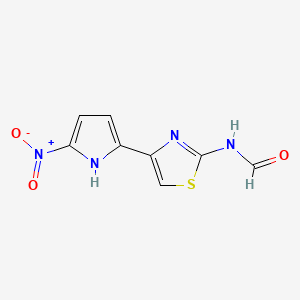
Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)- is a synthetic organic compound that features a formamide group attached to a thiazole ring, which is further substituted with a nitro-pyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)- typically involves multi-step organic reactions. One possible route could include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrrole ring using a nitrating agent such as nitric acid or a nitrating mixture.
Coupling Reaction: Coupling the nitro-pyrrole with the thiazole ring through a formamide linkage, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced to various intermediates depending on the reducing agent used.
Substitution: The thiazole and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Thiazoles and Pyrroles: From various substitution reactions.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: In the development of organic semiconductors or conductive polymers.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the thiazole and pyrrole rings could participate in π-π stacking interactions or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar compounds might include other formamide derivatives with different substituents on the thiazole or pyrrole rings. For example:
- Formamide, N-(4-(5-amino-2-pyrrolyl)-2-thiazolyl)-
- Formamide, N-(4-(5-methyl-2-pyrrolyl)-2-thiazolyl)-
These compounds might differ in their reactivity, biological activity, or physical properties, highlighting the unique features of Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-.
Propriétés
Numéro CAS |
58139-55-2 |
|---|---|
Formule moléculaire |
C8H6N4O3S |
Poids moléculaire |
238.23 g/mol |
Nom IUPAC |
N-[4-(5-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]formamide |
InChI |
InChI=1S/C8H6N4O3S/c13-4-9-8-11-6(3-16-8)5-1-2-7(10-5)12(14)15/h1-4,10H,(H,9,11,13) |
Clé InChI |
VWOLSYJETLROAW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


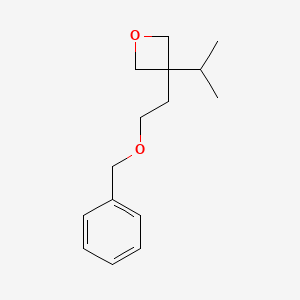
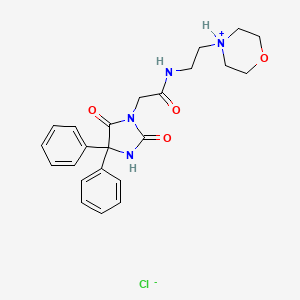
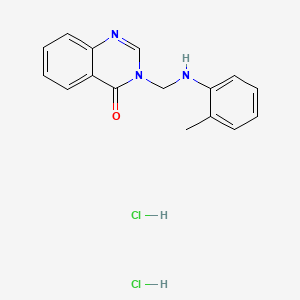

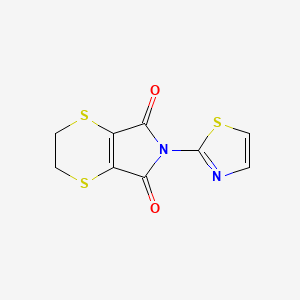
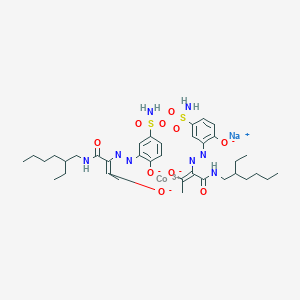
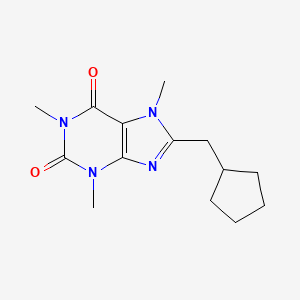
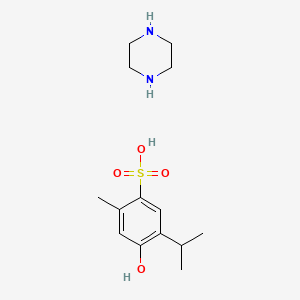

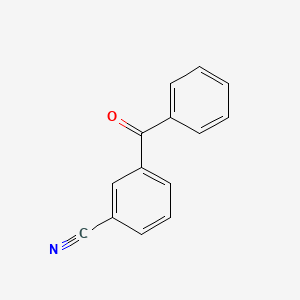
![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)
